molecular formula C12H14N4 B1452860 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine CAS No. 944450-95-7

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine

Cat. No.: B1452860
CAS No.: 944450-95-7
M. Wt: 214.27 g/mol
InChI Key: IFWJJBILYKUROD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine typically involves the reaction of a pyrimidine derivative with a methylamine derivative under controlled conditions. The specific synthetic route and reaction conditions can vary, but generally, the process involves:

Industrial Production Methods

Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the laboratory-scale methods to increase yield and efficiency while maintaining product purity.

Chemical Reactions Analysis

Types of Reactions

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine is unique due to its specific combination of functional groups and its ability to interact with a wide range of molecular targets. This makes it a valuable tool in various research fields, particularly in the study of enzyme inhibition and protein interactions .

Properties

IUPAC Name

5-(methylaminomethyl)-N-phenylpyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N4/c1-13-7-10-8-14-12(15-9-10)16-11-5-3-2-4-6-11/h2-6,8-9,13H,7H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWJJBILYKUROD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CN=C(N=C1)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40652784
Record name 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

944450-95-7
Record name 5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40652784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Reactant of Route 4
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine
Reactant of Route 6
Reactant of Route 6
5-[(Methylamino)methyl]-N-phenylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.